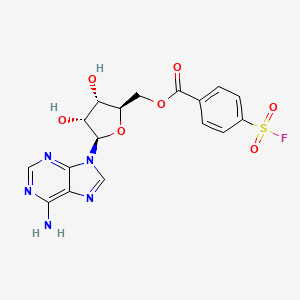

5'-(Sulfonylbenzoyl)adenosine

Description

Contextualization within Nucleoside and Nucleotide Chemistry

Nucleosides and nucleotides are fundamental building blocks of life, playing central roles in a vast array of biochemical processes. sigmaaldrich.com A nucleoside is composed of a nitrogenous base (a purine (B94841) or pyrimidine) linked to a five-carbon sugar, which can be either ribose or 2'-deoxyribose. sigmaaldrich.comwikipedia.org When one or more phosphate (B84403) groups are attached to this sugar, the molecule is then known as a nucleotide. wikipedia.orgmhmedical.com These molecules are not only the monomeric units of nucleic acids like DNA and RNA, which store and transmit genetic information, but they also function as signaling molecules and are crucial for energy metabolism. sigmaaldrich.commhmedical.comlibretexts.org

Adenosine (B11128), a purine nucleoside, and its phosphorylated derivatives such as adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP), are central to cellular energy transfer and signaling pathways. acs.orgebi.ac.uk The inherent biological importance of adenosine and its derivatives has led to the development of a wide range of synthetic analogs. These analogs, including 5'-(Sulfonylbenzoyl)adenosine, are designed to mimic the natural compounds and serve as powerful tools in biochemical research. By modifying the structure of adenosine, scientists can create molecules that interact with specific enzymes or receptors, allowing for the detailed study of their function and mechanism.

Overview of Adenosine Derivatives as Biochemical Probes

The development of adenosine derivatives as biochemical probes has been instrumental in advancing our understanding of various physiological and pathophysiological processes. nih.gov These probes are designed with specific properties, such as radioactivity or fluorescence, to enable the detection and study of their interactions with biological targets. nih.govnih.gov They have been particularly valuable in the study of G protein-coupled receptors (GPCRs), such as the adenosine receptors (A1, A2A, A2B, and A3), which are important therapeutic targets. nih.govnih.gov

Adenosine derivatives can be broadly categorized based on their mode of action and detection method:

Radioligands: These are typically tritiated or iodinated compounds that allow for highly sensitive detection in binding assays and imaging studies. nih.gov

Fluorescent Ligands: By attaching a fluorescent group to the adenosine scaffold, researchers can visualize and track the ligand's interaction with its target in real-time. nih.gov

Covalent Ligands (Affinity Labels): These derivatives contain a reactive group that forms a stable, covalent bond with the target protein, enabling the identification of binding sites and the study of receptor function. nih.govnih.gov this compound and its analogs fall into this category.

The ability to introduce modifications at various positions of the adenosine molecule, such as the N6 or C8 positions, has allowed for the synthesis of a diverse library of probes with varying affinities and selectivities for different adenosine receptor subtypes. colab.wsrsc.org

Historical Development and Significance of this compound as an Affinity Label

The synthesis of 5'-(p-fluorosulfonylbenzoyl)adenosine (5'-FSBA) marked a significant advancement in the field of affinity labeling. nih.gov Affinity labels are molecules that first bind reversibly to a specific site on a protein and then react covalently with a nearby amino acid residue. This allows for the specific and permanent modification of the target protein, facilitating the identification of binding sites and the elucidation of enzyme mechanisms.

Early research in the 1970s and 1980s demonstrated the utility of 5'-FSBA as a potent affinity label for a variety of enzymes that utilize adenine (B156593) nucleotides. For instance, it was shown to covalently modify and inactivate bovine liver glutamate (B1630785) dehydrogenase, specifically at the inhibitory DPNH site. nih.govcapes.gov.br Subsequent studies revealed its ability to react with specific tyrosine and cysteine residues in rabbit muscle pyruvate (B1213749) kinase and to covalently modify lysine (B10760008) 71 in the catalytic subunit of cAMP-dependent protein kinase. nih.govresearchgate.net

The significance of this compound and its analogs lies in their ability to act as structural probes for nucleotide-binding sites. By identifying the specific amino acid residues that are modified by these compounds, researchers can gain valuable insights into the three-dimensional structure and function of the active or regulatory sites of enzymes. nih.govportlandpress.com This information is crucial for understanding the molecular basis of enzyme catalysis and regulation, and for the design of specific inhibitors or activators.

Research Findings on this compound Analogs

The following table summarizes key findings from studies utilizing 5'-(p-fluorosulfonylbenzoyl)adenosine (5'-FSBA) to probe nucleotide-binding sites in various enzymes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

57454-44-1 |

|---|---|

Molecular Formula |

C17H16FN5O7S |

Molecular Weight |

453.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-fluorosulfonylbenzoate |

InChI |

InChI=1S/C17H16FN5O7S/c18-31(27,28)9-3-1-8(2-4-9)17(26)29-5-10-12(24)13(25)16(30-10)23-7-22-11-14(19)20-6-21-15(11)23/h1-4,6-7,10,12-13,16,24-25H,5H2,(H2,19,20,21)/t10-,12-,13-,16-/m1/s1 |

InChI Key |

AQZGKOBMIMVGMG-XNIJJKJLSA-N |

SMILES |

C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F |

Synonyms |

5'-(sulfonylbenzoyl)adenosine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 5 Sulfonylbenzoyl Adenosine

Strategies for the Synthesis of 5'-(Sulfonylbenzoyl)adenosine

The primary synthetic route to this compound, most notably 5'-(p-fluorosulfonylbenzoyl)adenosine (5'-FSBA), involves the targeted modification of the adenosine (B11128) molecule. This is typically achieved through condensation reactions that link a sulfonylbenzoyl moiety to the ribose sugar.

Condensation Reactions with Precursors (e.g., p-(fluorosulfonyl)benzoyl chloride, 6-chloropurine (B14466) riboside)

The cornerstone of 5'-FSBA synthesis is the acylation of the 5'-hydroxyl group of adenosine or its analogs with p-(fluorosulfonyl)benzoyl chloride. tandfonline.combiologiachile.cl This reaction establishes the characteristic ester linkage. A prominent example is the synthesis of 5'-p-(fluorosulfonyl)benzoyl-8-azidoadenosine (5'-FSBAzA), a bifunctional affinity label, which is prepared through the condensation of p-(fluorosulfonyl)benzoyl chloride with 8-azidoadenosine. nih.gov This method highlights the versatility of using modified adenosine precursors to introduce additional functionalities.

While direct acylation of adenosine is common, the use of precursors like 6-chloropurine riboside is a key strategy for introducing modifications to the purine (B94841) ring prior to or after the addition of the sulfonylbenzoyl group. The 6-chloro group can be readily displaced by various nucleophiles, such as amines, to generate N6-substituted adenosine analogs. This indirect method is often preferred as direct alkylation of adenosine can lead to undesired reactions at the ring nitrogens.

The general synthetic scheme involves dissolving the adenosine precursor in a suitable solvent, such as hexamethylphosphoramide (B148902) (HMPA), and reacting it with p-(fluorosulfonyl)benzoyl chloride at room temperature. tandfonline.com

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound and its analogs is dependent on carefully controlled reaction parameters. Key variables that are often optimized include reaction time, temperature, solvent, and the concentration of reactants and catalysts. utm.myd-nb.info For instance, the synthesis of 5'-FSB-esters of guanosine, inosine, and ribavirin (B1680618) via acylation with p-(fluorosulfonyl)benzoyl chloride in HMPA at room temperature for 12 hours resulted in yields of 50-70%. tandfonline.com

Derivatization and Analog Synthesis for Mechanistic Probes

To explore the specific interactions within nucleotide-binding sites, a wide array of this compound analogs have been synthesized. These derivatives, featuring modifications on the ribose and purine rings, serve as sophisticated probes to map out the architecture and function of enzymes.

Ribose Ring Modifications (e.g., 2', 3'-positions)

Modifications to the ribose moiety of this compound have been instrumental in creating versatile chemical probes. One significant alteration is the relocation of the fluorosulfonylbenzoyl group from the 5' to the 3' position, resulting in the analog 3'-p-fluorosulfonylbenzoyladenosine (3'-FSBA). biologiachile.cl This change allows for the exploration of different spatial regions within a nucleotide-binding pocket.

Further derivatization at the 2' and 3' positions has led to the development of other important tools. For example, biotin (B1667282) can be attached to the 2' or 3' position to create 2'-biotinyl-FSBA and 3'-biotinyl-FSBA. nih.govresearchgate.net These biotinylated probes are used in activity-based protein profiling (ABPP) to detect and identify protein kinases, leveraging the high affinity of biotin for avidin (B1170675) in subsequent enrichment and detection steps. researchgate.net The synthesis of these molecules demonstrates that the ribose ring can be selectively functionalized to introduce reporter groups without compromising the reactivity of the fluorosulfonyl moiety. nih.gov Another approach involves the periodate (B1199274) oxidation of the ribose, which cleaves the bond between the 2' and 3' carbons to form a dialdehyde (B1249045) derivative, a reactive species that can form covalent bonds with lysine (B10760008) residues in proteins. biologiachile.cl

Purine Ring Modifications (e.g., N6, C8 positions)

The purine ring of adenosine offers several sites for chemical modification to generate diverse analogs of this compound. These modifications can alter the molecule's binding affinity, selectivity, and reactivity.

A key position for modification is C8. A notable example is the synthesis of 5'-p-(fluorosulfonyl)benzoyl-8-azidoadenosine (5'-FSBAzA), which incorporates a photoactivatable azido (B1232118) group at the C8 position. nih.gov This creates a bifunctional reagent that can first react with a nucleophilic residue via its sulfonyl fluoride (B91410) group and then, upon photolysis, form a second covalent linkage via the nitrene generated from the azide (B81097). nih.gov

The N6 position is another common site for derivatization. Analogs with a fluorescent 1,N6-etheno group have been synthesized to facilitate detection. biologiachile.cl A modular synthetic strategy has been designed to allow for the future production of various 5'-substituted adenosine ribose derivatives, including N6-biotinylated versions that also contain an 8-azido group. plos.org

Furthermore, the adenine (B156593) base itself can be replaced with other purines, such as guanine (B1146940) or inosine, to create analogs like 5'-FSBG (5'-p-fluorosulfonylbenzoylguanosine) and 5'-FSBI (5'-p-fluorosulfonylbenzoylinosine), respectively. tandfonline.combiologiachile.cl These analogs are used to probe the nucleotide specificity of different enzymes.

| Analog Name | Modification Site(s) | Precursor(s) | Key Feature | Reference |

| 5'-p-Fluorosulfonylbenzoyl-8-azidoadenosine (5'-FSBAzA) | C8 of Purine | 8-Azidoadenosine, p-(Fluorosulfonyl)benzoyl chloride | Photoactivatable azido group | nih.gov |

| 3'-p-Fluorosulfonylbenzoyladenosine (3'-FSBA) | 3' of Ribose | Adenosine, p-(Fluorosulfonyl)benzoyl chloride | Isomeric position of sulfonylbenzoyl group | biologiachile.cl |

| 2'-Biotinyl-FSBA / 3'-Biotinyl-FSBA | 2' or 3' of Ribose | Adenosine, p-(Fluorosulfonyl)benzoyl chloride, Biotin | Biotin tag for detection/enrichment | nih.govresearchgate.net |

| 5'-p-Fluorosulfonylbenzoylguanosine (5'-FSBG) | Purine Base | Guanosine, p-(Fluorosulfonyl)benzoyl chloride | Guanine base instead of adenine | tandfonline.combiologiachile.cl |

| 5'-p-Fluorosulfonylbenzoylinosine (5'-FSBI) | Purine Base | Inosine, p-(Fluorosulfonyl)benzoyl chloride | Inosine base instead of adenine | tandfonline.combiologiachile.cl |

| 1,N6-Etheno-FSBA | N1, N6 of Purine | Ethenoadenosine, p-(Fluorosulfonyl)benzoyl chloride | Fluorescent etheno group | biologiachile.cl |

Integration of Fluorosulfonylbenzoyl Moiety at the 5'-Position

The defining feature of this compound is the electrophilic fluorosulfonylbenzoyl group attached to the 5'-position of the ribose sugar. biologiachile.cl This moiety is designed to mimic the phosphate (B84403) groups of ATP, allowing the molecule to act as an affinity label for ATP- and other nucleotide-binding sites in proteins. biologiachile.clplos.org The synthesis is achieved by forming an ester bond between the 5'-hydroxyl group of adenosine and the acyl chloride of p-(fluorosulfonyl)benzoyl chloride. tandfonline.comsigmaaldrich.com

The sulfonyl fluoride group is a "privileged warhead" in chemical biology; it is electrophilic enough to react with several nucleophilic amino acid residues—including lysine, tyrosine, histidine, serine, and cysteine—but possesses sufficient stability in aqueous solutions for experimental use. biologiachile.cljenabioscience.com This reactivity allows 5'-FSBA to form stable, covalent bonds with residues within the binding pocket of a target enzyme, thereby irreversibly inhibiting it and permanently "labeling" the site. plos.orgnih.gov This covalent modification is central to its utility in identifying and characterizing nucleotide-binding proteins and their specific active site residues. sigmaaldrich.com

Purification and Spectroscopic Characterization Techniques

The successful synthesis of this compound and its derivatives is critically dependent on robust methods for purification and structural verification. Given the polar nature of nucleoside analogs and the potential for side reactions, a combination of chromatographic and spectroscopic techniques is essential to isolate the target compound in high purity and to unequivocally confirm its chemical structure.

Chromatographic Separation Methods (e.g., Column Chromatography, RP-HPLC)

Chromatography is the cornerstone for the purification of this compound and related compounds from reaction mixtures, which may contain unreacted starting materials, reagents, and side products. The choice of method is dictated by the scale of the synthesis and the physicochemical properties of the compounds to be separated.

Column Chromatography: Flash column chromatography is frequently employed as a primary purification step, particularly for larger-scale syntheses. This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and elution with a mobile phase. For adenosine analogs, which are often polar, solvent systems typically consist of a mixture of a non-polar solvent (like ethyl acetate (B1210297) or dichloromethane) and a polar solvent (like methanol) to achieve effective separation. For instance, the purification of N-benzoyl protected adenosine analogs has been successfully achieved using flash chromatography with eluents such as diethyl ether followed by ethyl acetate, or mixtures of ethyl acetate and n-hexane. mdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful, high-resolution technique indispensable for the final purification and analytical assessment of this compound analogs. jneonatalsurg.com It separates molecules based on their hydrophobicity through interactions with a non-polar stationary phase (typically a C18 column) and a polar mobile phase. nih.gov This method is particularly well-suited for separating polar nucleosides and nucleotides. ucl.ac.uk

Research has established various RP-HPLC protocols for the analysis and purification of adenosine and its derivatives. nih.govjfda-online.com These methods are characterized by their speed, sensitivity, and reproducibility. nih.gov The mobile phase often consists of an aqueous buffer (such as ammonium (B1175870) dihydrogen phosphate or ammonium formate) mixed with an organic modifier like acetonitrile (B52724) or methanol. ucl.ac.uknih.govimpactfactor.org The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and separation of ionizable compounds like adenosine derivatives. ucl.ac.uk For nucleotide analogs, ion-pairing agents like tributylamine (B1682462) may be added to the mobile phase to improve the retention and resolution of the highly polar phosphate groups. nih.gov Detection is almost universally accomplished using UV spectrophotometry, as the adenine ring possesses a strong chromophore with a characteristic absorbance maximum around 260 nm. nih.govresearchgate.net

Table 1: Exemplary RP-HPLC Conditions for Adenosine Analog Analysis This table is a composite of typical conditions reported in the literature and serves as an illustrative guide.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Zorbax Eclipse XDB-C18, Hyperclone BDS C18) | nih.govimpactfactor.orgresearchgate.net |

| Mobile Phase | Isocratic or gradient elution with Water/Acetonitrile/Methanol mixtures. Buffers such as ammonium formate (B1220265) may be used. | nih.govimpactfactor.org |

| Example Mobile Phase | 93% Deionized Water and 7% Acetonitrile | researchgate.net |

| Water/Methanol/Acetonitrile (88:5:7 by volume) | nih.gov | |

| Acetonitrile and Ammonium Formate Buffer (40:60, pH 3.0) | impactfactor.org | |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govnih.govresearchgate.net |

| Detection | UV Spectrophotometry at ~260 nm | nih.govresearchgate.net |

| Temperature | Ambient or controlled (e.g., 30 °C) | nih.gov |

Structural Elucidation via Advanced Spectroscopic Analyses (e.g., NMR, UV Spectroscopy)

Once purified, the definitive identification of this compound relies on advanced spectroscopic methods. UV spectroscopy provides preliminary confirmation, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed structural map of the molecule.

UV Spectroscopy: UV spectroscopy is a straightforward and essential technique for confirming the presence of the adenine moiety. The purine ring system in adenosine and its analogs exhibits a characteristic strong UV absorbance. The maximum absorbance (λmax) is typically observed around 260 nm, which is a hallmark of the adenine chromophore. nih.govresearchgate.net While UV spectroscopy is not sufficient for complete structural elucidation on its own, it is used to verify the successful incorporation of the adenosine structure in the synthesized product. digar.ee

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful and definitive tool for the structural characterization of organic molecules, including complex derivatives like this compound. aocs.org It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Proton NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, key signals include those from the adenine base (H-2 and H-8), the ribose sugar (H-1' to H-5'), and the sulfonylbenzoyl moiety. The chemical shifts (δ) and coupling constants (J) of the ribose protons are particularly important for confirming the 5'-substitution and the integrity of the sugar ring. mdpi.comsrce.hr For example, the signals for the 5'-protons are expected to be significantly shifted downfield due to the deshielding effect of the attached sulfonylbenzoyl group.

¹³C NMR: Carbon NMR provides information on all the carbon atoms in the molecule. It is used to confirm the total number of carbons and to identify the characteristic signals for the adenine, ribose, and sulfonylbenzoyl carbons. mdpi.com The chemical shifts of the C-5' carbon of the ribose and the carbonyl and sulfonyl-bearing carbons of the benzoyl group are key diagnostic peaks. mdpi.com

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional NMR experiments are often employed. srce.hr

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the ribose ring and the aromatic ring of the benzoyl group. srce.hrufrgs.br

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton. srce.hrufrgs.br

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different structural units, for example, confirming the ester linkage between the C-5' of adenosine and the carbonyl carbon of the sulfonylbenzoyl group. srce.hr

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can help determine stereochemistry and conformation. srce.hr

Table 2: General Expected NMR Chemical Shift Regions for this compound This table provides generalized, expected chemical shift (δ) ranges in ppm based on typical data for adenosine analogs. Actual values may vary based on solvent and specific substitution.

| Moiety | Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Adenine | H-8 | ~8.1-8.4 | ~140-141 |

| H-2 | ~8.3-8.6 | ~152-153 | |

| C-4, C-5, C-6 | - | ~149-156 | |

| Ribose | H-1' | ~5.9-6.2 | ~88-90 |

| H-2', H-3', H-4' | ~4.3-5.5 | ~70-85 | |

| H-5', H-5'' | ~4.3-4.8 (downfield shifted) | ~82-84 (downfield shifted) | |

| Sulfonylbenzoyl | Aromatic H | ~7.5-8.5 | ~125-145 |

| Carbonyl C | - | ~164-168 |

Molecular Mechanisms of Interaction and Enzyme Modulation by 5 Sulfonylbenzoyl Adenosine

Principles of Affinity Labeling and Covalent Modification

5'-(p-Fluorosulfonylbenzoyl)adenosine (5'-FSBA) is an adenosine (B11128) triphosphate (ATP) analog utilized in biochemistry to investigate the structure and function of ATP-binding proteins. As an affinity label, it possesses a reactive sulfonyl fluoride (B91410) group that can form stable covalent bonds with nucleophilic amino acid residues within the nucleotide-binding sites of enzymes, leading to irreversible inhibition. This characteristic allows for the identification and mapping of active and allosteric sites.

The electrophilic sulfonyl fluoride moiety of 5'-FSBA reacts with specific nucleophilic side chains of amino acids, thereby covalently modifying the protein. The primary targets for this modification are the hydroxyl group of tyrosine, the ε-amino group of lysine (B10760008), and the sulfhydryl group of cysteine.

The reaction with these residues is highly dependent on their accessibility and nucleophilicity within the local microenvironment of the nucleotide-binding site. For instance, in the case of rabbit muscle pyruvate (B1213749) kinase, 5'-FSBA has been shown to modify both tyrosine and lysine residues at the active site. nih.gov Specifically, studies have identified the formation of O-(4-carboxybenzenesulfonyl)tyrosine and N-ε-(4-carboxybenzenesulfonyl)lysine. nih.gov Similarly, in cAMP-dependent protein kinase, 5'-FSBA covalently modifies a specific lysine residue (Lysine 71). researchgate.net

In studies with bovine liver glutamate (B1630785) dehydrogenase, a fluorescent analog, 5'-[p-(fluorosulfonyl)benzoyl]-1,N6-ethenoadenosine, was found to react with both tyrosine and lysine residues. The modification of a specific tyrosine residue was directly correlated with the loss of GTP inhibition, indicating its crucial role in the GTP binding site. nih.gov In contrast, the inactivation of S-adenosylhomocysteinase by 5'-FSBA appears to result from the formation of a disulfide bond between two cysteine residues, a process mediated by the reagent without its covalent attachment to the enzyme. nih.govnih.gov This highlights that the outcome of the interaction can vary depending on the specific protein target.

The table below summarizes the amino acid residues modified by 5'-(Sulfonylbenzoyl)adenosine in various enzymes.

| Enzyme | Modified Residue(s) | Reference(s) |

| Pyruvate Kinase | Tyrosine, Lysine | nih.govnih.govresearchgate.net |

| cAMP-Dependent Protein Kinase | Lysine | researchgate.net |

| Glutamate Dehydrogenase | Tyrosine, Lysine | nih.gov |

| S-Adenosylhomocysteinase | Cysteine | nih.govnih.gov |

| Type II Calmodulin-Dependent Protein Kinase | Tyrosine, Lysine | nih.gov |

The inactivation of enzymes by 5'-FSBA often follows pseudo-first-order kinetics. nih.govnih.govnih.gov This kinetic behavior is typically characterized by an initial non-covalent binding of the reagent to the enzyme's active site, forming a reversible enzyme-reagent complex (E-I). This is followed by an irreversible covalent modification step that leads to enzyme inactivation (E-I*).

The inactivation of rat liver S-adenosylhomocysteinase by 5'-FSBA demonstrates this two-step mechanism. A hyperbolic relationship is observed when plotting the apparent first-order rate constant of inactivation against the concentration of 5'-FSBA, which is indicative of the formation of a reversible enzyme-reagent complex prior to the irreversible inactivation. nih.gov For this particular enzyme, the dissociation constant (Kd) for the initial complex was determined to be 71.0 +/- 7.7 µM, and the maximum rate of inactivation (k) was 0.14 +/- 0.01 min-1 at pH 8.25 and 25°C. nih.gov

Substrates or competitive inhibitors that bind to the same site can protect the enzyme from inactivation by 5'-FSBA. For example, adenosine and adenine (B156593) offer complete protection to S-adenosylhomocysteinase, confirming that 5'-FSBA targets the adenosine-binding site. nih.gov In some cases, the inactivation can be reversed. For instance, the activity of adenylate cyclase inactivated by 5'-FSBA can be fully restored by treatment with dithiothreitol, suggesting the modification involved the formation of a disulfide bond. nih.gov

Interrogation of Nucleotide Binding Sites in Target Proteins

Bovine liver glutamate dehydrogenase has served as a valuable model system for studying nucleotide-binding sites using 5'-FSBA. This enzyme is allosterically regulated by various nucleotides. 5'-FSBA has been instrumental in distinguishing between the catalytic and regulatory nucleotide-binding sites. nih.gov

Specifically, 5'-FSBA was found to covalently modify and abolish the inhibition of glutamate dehydrogenase by high concentrations of DPNH. This modification occurs at a non-catalytic, inhibitory DPNH binding site. The modified enzyme retains its full catalytic activity and its regulatory responses to ADP and GTP, demonstrating that these sites are distinct from the inhibitory DPNH site. nih.gov The reaction with 5'-FSBA leads to the incorporation of approximately one mole of the reagent per mole of enzyme peptide chain. nih.gov The specificity of this interaction is highlighted by the fact that the rate of reaction is decreased by DPNH and GTP, but not by substrates or other allosteric regulators like ADP. nih.gov

The interaction of 5'-FSBA with S-adenosylhomocysteinase (SAHH) from rat liver leads to the enzyme's inactivation. nih.gov This inactivation follows pseudo-first-order kinetics, with the initial formation of a reversible complex. nih.gov Interestingly, the inactivation of SAHH by 5'-FSBA is not due to the covalent attachment of the reagent itself. Instead, it facilitates the formation of a disulfide bond between two specific cysteine residues within each subunit of the enzyme. nih.govnih.gov This is supported by the observation that the inactivation is correlated with the loss of two sulfhydryl groups per enzyme subunit and that the enzyme's activity can be fully restored by treatment with dithiothreitol. nih.gov

5'-FSBA has been employed as an affinity label to explore the active site topology of human Fructosamine 3-Kinase Related Protein (Fn3KRP), an enzyme involved in the metabolism of glycation products. nih.gov This study revealed that 5'-FSBA modifies Fn3KRP at five distinct sites. nih.gov Four of these modification sites are predicted to be located in close proximity to the ATP-binding site. nih.gov This prediction is based on sequence alignments with the related aminoglycoside kinase APH(3')-IIIa and examination of its known three-dimensional structure. nih.gov These findings provide evidence that Fn3KRP possesses an ATP-binding domain that is structurally related to those of both aminoglycoside kinases and eukaryotic protein kinases. nih.gov

Modulation of Ecto-ATP-diphosphohydrolase Activity

5'-(p-Fluorosulfonyl)benzoyl adenosine (FSBA), an analog of ATP, has been identified as a potent inhibitor of ecto-ATP-diphosphohydrolase (also known as apyrase or NTPDase). This enzyme, found on the tegumental surface of parasites like Taenia crassiceps cysticerci, plays a crucial role in purinergic signaling by hydrolyzing extracellular ATP and ADP. nih.gov

Research has demonstrated that incubation of the solubilized tegumental membrane containing the ecto-ATP-diphosphohydrolase with FSBA leads to a significant reduction in its enzymatic activity. Specifically, both ATPase and ADPase activities were inhibited by 85-90%. nih.gov Further studies on intact cysticerci confirmed this inhibitory effect, with FSBA causing a 70-80% inhibition of both ATPase and ADPase activities. This finding indicates that the enzyme's active site is oriented towards the external surface of the parasite's tegument. nih.gov

The enzyme from Taenia crassiceps is Mg(2+)-dependent and hydrolyzes a range of purine (B94841) and pyrimidine nucleoside 5'-di- and 5'-triphosphates. nih.gov The kinetic parameters of this enzyme have been characterized for various substrates, as detailed in the table below. The potent inhibition by FSBA suggests it acts as an affinity label, covalently modifying the enzyme's active site and thereby blocking its catalytic function. nih.gov

Table 1: Kinetic Parameters of Ecto-ATP-diphosphohydrolase from T. crassiceps

This table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for various nucleotide substrates hydrolyzed by the enzyme.

| Nucleotide Substrate | Km (µM) | Vmax (nmol Pi release/mg/min) |

| Nucleoside Triphosphates | ||

| ATP | 220 - 480 | 370 - 748 |

| GTP | 220 - 480 | 370 - 748 |

| CTP | 220 - 480 | 370 - 748 |

| UTP | 220 - 480 | 370 - 748 |

| TTP | 220 - 480 | 370 - 748 |

| Nucleoside Diphosphates | ||

| ADP | 260 - 450 | 628 - 1134 |

| GDP | 260 - 450 | 628 - 1134 |

| CDP | 260 - 450 | 628 - 1134 |

| UDP | 260 - 450 | 628 - 1134 |

Data sourced from: PubMed nih.gov

Engagement with DNA Ligase Enzymes

Based on the conducted research, no information is available in the provided search results regarding the direct interaction or modulation of DNA ligase enzymes by this compound.

Probing Protein Kinase ATP-Binding Sites

5'-(p-Fluorosulfonyl)benzoyl adenosine (FSBA) serves as a critical tool for biochemical studies, acting as an affinity label to probe the ATP-binding sites of various enzymes, particularly protein kinases. As an ATP analog, FSBA can covalently modify conserved lysine residues typically present in the nucleotide-binding domain of most kinases. This irreversible binding allows for the identification and characterization of these crucial enzymatic sites.

FSBA has been effectively utilized to investigate the structure and function of hormone receptor-associated kinases. By binding to the ATP site, it helps to elucidate the mechanisms of action for these enzymes, which are often involved in critical cell signaling pathways. Furthermore, derivatives of FSBA, such as 2'-biotinyl-FSBA and 3'-biotinyl-FSBA, have been synthesized to enhance its utility as an activity-based probe, facilitating the detection and analysis of kinase activity.

Modulation of Enzymatic Activity and Allosteric Regulation

Analysis of Competitive and Non-Competitive Inhibition Mechanisms

This compound and its fluorinated analog, FSBA, primarily function through a mechanism that can be characterized as competitive and irreversible inhibition. As a structural analog of ATP and ADP, FSBA competes with these natural substrates for binding to the nucleotide-binding site of an enzyme.

Once bound, the reactive sulfonyl fluoride group of FSBA forms a stable, covalent bond with a suitable amino acid residue within the active site, leading to irreversible inactivation of the enzyme. This property of acting as a competitive inhibitor that subsequently leads to irreversible covalent modification makes FSBA a powerful tool for identifying and characterizing nucleotide-binding proteins.

Influence on Substrate and Cofactor Binding Dynamics

The interaction of this compound with enzymes directly impacts the binding dynamics of their natural substrates and cofactors. By occupying the nucleotide-binding site, FSBA physically obstructs the binding of substrates like ATP or ADP.

In the case of the ecto-ATP-diphosphohydrolase from T. crassiceps, the binding of FSBA inhibits the hydrolysis of all tested nucleoside di- and triphosphates, demonstrating its broad influence on substrate interaction. nih.gov The enzyme's dependence on the cofactor Mg(2+) was noted, although high concentrations of Mg(2+) did not affect the inhibition by FSBA, suggesting the inhibitor's action is primarily on the nucleotide-binding portion of the active site rather than the cofactor binding site. nih.gov

Furthermore, studies on human platelets have shown that covalent modification of a membrane protein by FSBA inhibits ADP-mediated platelet functions, such as aggregation and fibrinogen receptor exposure. nih.gov This demonstrates that the binding of FSBA not only prevents the binding of the natural agonist, ADP, but also blocks the subsequent conformational changes and downstream signaling necessary for platelet activation. nih.govnih.gov

Structure Activity Relationship Sar Studies of 5 Sulfonylbenzoyl Adenosine and Its Analogs

Elucidation of Structural Determinants for Molecular Recognition and Binding Affinity

The binding affinity and molecular recognition of 5'-(sulfonylbenzoyl)adenosine and its analogs are dictated by the interplay of its core structural components: the sulfonylbenzoyl moiety and the adenosine (B11128) nucleoside. Research has focused on how modifications to these parts of the molecule influence its interaction with target proteins.

Role of the Sulfonylbenzoyl Moiety in Affinity Labeling

The 5'-sulfonylbenzoyl group is a key feature of SBA, primarily functioning as a reactive "warhead" for affinity labeling. researchgate.net This technique involves the formation of a stable, covalent bond between the ligand and its target protein, allowing for the identification and characterization of binding sites. The fluorosulfonylbenzoyl group, in particular, is an effective electrophile that can react with nucleophilic amino acid residues within the binding pocket of a receptor or enzyme. researchgate.net

A seminal example is the use of 5'-p-fluorosulfonylbenzoyl adenosine (5'-FSBA) to probe nucleotide binding sites. researchgate.net Studies have shown that 5'-FSBA can covalently modify and irreversibly inhibit the function of various proteins. For instance, it has been instrumental in identifying the ADP receptor on platelets, where it leads to a progressive and irreversible inhibition of ADP-induced platelet shape change. researchgate.net The covalent nature of this interaction is a direct consequence of the reactive sulfonyl fluoride (B91410) group. researchgate.netresearchgate.net

The structure of the 5'-fluorosulfonylbenzoyl adenosine is critical for its specific reactivity. researchgate.net It has been demonstrated that this analog can selectively target specific sites on enzymes like bovine liver glutamate (B1630785) dehydrogenase, leading to the loss of allosteric inhibition by DPNH without affecting the enzyme's primary catalytic activity. researchgate.net This highlights the importance of the sulfonylbenzoyl moiety in directing the molecule to a specific binding pocket and facilitating a covalent interaction, which is the foundation of its utility as an affinity label. researchgate.net

Significance of Adenosine Core Modifications in Receptor/Enzyme Interactions

Modifications to the adenosine core of SBA analogs have profound effects on their binding affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3) and enzymes. nih.govnih.gov The adenosine scaffold provides the primary recognition elements that guide the ligand to the correct binding site.

Key areas of modification on the adenosine core include:

The N6-position: Substitutions at this position are well-known to influence selectivity, particularly for the A1 and A3 receptors. For example, N6-cyclopentyladenosine (CPA) displays high selectivity for the A1 receptor. nih.govnih.gov The introduction of bulky substituents at the N6 position can significantly increase affinity at A1 and A3 receptors. d-nb.info

The 2-position: Modifications at the 2-position of the adenine (B156593) ring can modulate affinity and efficacy across all adenosine receptor subtypes. For instance, the introduction of a chlorine atom can favor interaction with the A2A subtype. d-nb.info Furthermore, 2-alkoxy and 2-alkynyl substitutions have been explored to develop selective A2A agonists. nih.gov

The 5'-position: The ribose 5'-position, where the sulfonylbenzoyl group is attached in SBA, is critical. Modifications at this site, such as the conversion of the 5'-hydroxyl to a carboxamide group as seen in N-ethylcarboxamidoadenosine (NECA), can enhance affinity and efficacy, particularly at the A3 receptor. nih.govmdpi.com The flexibility of the substituent at the 5'-position also appears to be a requirement for receptor activation. mdpi.com

These modifications highlight that the adenosine core is not merely a scaffold but an active participant in the molecular recognition process, with specific substitutions fine-tuning the interaction with the target protein.

Positional Effects of Chemical Substituents on Binding Affinity and Selectivity

The precise placement of chemical substituents on the this compound framework is a critical determinant of its binding affinity and selectivity for different adenosine receptor subtypes and enzymes. nih.govnih.govd-nb.infonih.gov Even minor changes in the position of a functional group can lead to dramatic shifts in pharmacological activity.

For example, a comparative study of 3'-fluorosulfonylbenzoyl adenosine and 5'-fluorosulfonylbenzoyl adenosine revealed that they react at distinct sites on glutamate dehydrogenase, indicating that the position of the reactive group dictates its target. researchgate.net

The following table summarizes the general effects of substitutions at different positions on the adenosine scaffold, based on extensive SAR studies of various adenosine analogs: nih.govd-nb.info

| Position | General Effect of Substitution | Example Ligands | Receptor Selectivity Influenced |

| N6 | Introduction of bulky alkyl or cycloalkyl groups generally increases A1 and A3 affinity. | N6-Cyclopentyladenosine (CPA) | A1, A3 |

| C2 | Introduction of a chlorine atom can enhance A2A affinity. Arylethyloxy substituents can increase A2B activity. | 2-Chloro-CPA (CCPA) | A2A, A2B |

| C8 | Disubstituted analogs with modifications at C8 and N6 have been explored for enzyme inhibition. | N6-(3-methyl-2-butenyl)-8-(2-thienyl)adenosine | Trypanosomal glyceraldehyde 3-phosphate dehydrogenase |

| 5' | Carboxamide modifications (e.g., NECA) can enhance affinity and efficacy, particularly at A3 receptors. | Adenosine-5'-N-ethyluronamide (NECA) | A2, A3 |

Comparative Analysis with Other Adenosine Receptor Ligands and Enzyme Inhibitors

To fully appreciate the SAR of this compound, it is useful to compare it with other classes of adenosine receptor ligands and enzyme inhibitors.

Comparison with Xanthine Antagonists: Xanthines, such as caffeine (B1668208) and theophylline, are non-selective adenosine receptor antagonists. nih.gov More potent and selective antagonists have been developed through substitutions at the 8-position. nih.gov Unlike the agonist or affinity-labeling properties of many SBA analogs, these compounds block the receptor without activating it.

Comparison with Selective Agonists: Highly selective agonists for different adenosine receptor subtypes have been developed, often through modifications at the N6 and C2 positions. For example, CGS 21680 is a potent and selective A2A agonist. nih.gov The SAR of these compounds provides a framework for understanding how specific structural features drive selectivity, which can be applied to the design of novel SBA analogs.

Comparison with P2Y Receptor Ligands: P2Y receptors are another class of purinergic receptors that are activated by nucleotides like ADP and ATP. guidetopharmacology.org Some adenosine analogs can interact with these receptors. For instance, ATP and its analogs can act as antagonists at the P2Y12 receptor. nih.gov The structural similarities and differences between ligands for adenosine receptors and P2Y receptors highlight the challenges in achieving high selectivity.

The following table provides a comparative overview of different classes of purinergic ligands:

| Ligand Class | Primary Target(s) | General Mechanism of Action | Key Structural Features |

| This compound Analogs | Adenosine Receptors, Nucleotide-binding enzymes | Affinity Labeling (covalent modification) | 5'-Sulfonylbenzoyl group, Adenosine core |

| Xanthine Derivatives | Adenosine Receptors (A1, A2A, A2B, A3) | Competitive Antagonism | Xanthine core, 8-position substituents |

| Selective Adenosine Agonists | Specific Adenosine Receptor Subtypes | Receptor Activation (Agonism) | Modified adenosine core (N6, C2, 5' positions) |

| P2Y Receptor Ligands | P2Y Receptors (e.g., P2Y1, P2Y12) | Agonism or Antagonism | Adenosine diphosphate (B83284)/triphosphate backbone |

Advanced Methodologies for Investigating 5 Sulfonylbenzoyl Adenosine Interactions

Biophysical Techniques for Structural and Conformational Analysis

While biochemical assays reveal the functional consequences of SBA binding, biophysical techniques provide a window into the physical interactions, including binding kinetics, thermodynamics, and high-resolution structural details of the compound-protein complex.

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. mercodia.com In a typical SPR experiment, one molecule (the "ligand," e.g., the target protein) is immobilized on a sensor chip, while the other molecule (the "analyte," e.g., FSBA) is flowed across the surface in a solution. mercodia.com Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov

The primary advantage of SPR is its ability to provide detailed kinetic data. mercodia.com The real-time binding curve (sensorgram) can be analyzed to determine:

Association rate constant (ka or kon) : The rate at which the compound binds to the target.

Dissociation rate constant (kd or koff) : The rate at which the compound dissociates from the target.

Equilibrium dissociation constant (KD) : A measure of affinity, which can be calculated from the ratio of the rate constants (KD = kd/ka). mercodia.com

For a compound like FSBA, which binds reversibly before forming a covalent bond, SPR could theoretically be used to dissect these two steps. The initial, reversible binding would produce a standard association and dissociation curve, from which the KD could be determined. The subsequent covalent modification would manifest as an irreversible binding event with a very slow or negligible dissociation rate. This technique would be particularly useful for comparing the binding kinetics of FSBA with non-reactive analogs to isolate the contribution of the covalent bond. Performing SPR experiments at different temperatures also allows for the determination of thermodynamic parameters (enthalpy and entropy of binding), providing deeper insight into the forces driving the interaction.

| SPR Parameter | Description | Information Gained about FSBA Interaction |

| Association Rate (ka) | The rate of complex formation (Analyte + Ligand → Analyte-Ligand). | Measures how quickly FSBA finds and binds to the active site of its target protein. |

| Dissociation Rate (kd) | The rate of complex decay (Analyte-Ligand → Analyte + Ligand). | Measures the stability of the initial, non-covalent FSBA-protein complex. For covalent binding, this rate would approach zero after the bond forms. |

| Dissociation Constant (KD) | The equilibrium constant for the binding reaction (KD = kd/ka). | Quantifies the affinity of the initial, reversible binding step. A lower KD indicates a tighter initial interaction. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions in solution, providing atomic-level information. bruker.comduke.edu When a small molecule like FSBA binds to a protein, it perturbs the local chemical environment of the amino acid residues in the binding pocket and potentially those in more distant, allosterically linked regions. ucl.ac.uk

One of the most common NMR experiments for this purpose is the Chemical Shift Perturbation (CSP) assay, also known as titrations. frontiersin.org In this experiment, a 2D NMR spectrum (typically a ¹H-¹⁵N HSQC spectrum) of an isotopically labeled protein is recorded. Each peak in the spectrum corresponds to a specific backbone amide group of an amino acid. Small amounts of the ligand (FSBA) are then titrated into the protein sample, and spectra are recorded at each step. Residues involved in binding (or those whose conformation is affected by binding) will show a progressive shift in their corresponding peak positions. By mapping these shifting peaks back onto the protein's structure, the binding site can be identified. frontiersin.org

Furthermore, NMR can detect conformational changes induced upon ligand binding. ucl.ac.uk The binding of FSBA might cause a protein domain to switch from an "open" to a "closed" conformation, which would be reflected in widespread chemical shift changes. plos.org Advanced NMR techniques, such as measuring the Nuclear Overhauser Effect (NOE), can provide distance constraints between the bound ligand and the protein, helping to determine the precise orientation and conformation of FSBA within the binding site. frontiersin.org Studies have utilized NMR to characterize FSBA derivatives and to investigate nucleotide interactions with target proteins, providing insight into the conformation and local environment of the bound ligand. acs.orgbiorxiv.org

| NMR Technique | Principle | Information Provided for FSBA Interactions |

| Chemical Shift Perturbation (CSP) | Monitors changes in the chemical shifts of protein nuclei upon ligand titration. | Identifies the amino acid residues in the binding site and other allosterically affected regions. |

| Saturation Transfer Difference (STD) NMR | Transfers magnetic saturation from the protein to a bound ligand. | Identifies which parts of the FSBA molecule are in closest contact with the protein. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Measures through-space proximity between nuclei (< 5 Å). | Provides distance constraints to determine the 3D structure of the FSBA-protein complex and the conformation of bound FSBA. |

X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structures of molecules, including protein-ligand complexes. bioscience.filbl.gov The technique requires the protein to be purified and grown into a well-ordered crystal. This crystal is then exposed to a high-intensity X-ray beam. The X-rays diffract off the electrons in the crystal, producing a unique diffraction pattern that can be computationally processed to generate an electron density map. This map is then interpreted to build an atomic model of the protein and any bound ligands. lbl.gov

While a specific crystal structure of a 5'-(sulfonylbenzoyl)adenosine-protein complex is not prominently available, the conceptual approach is well-established from countless studies on related structures, such as kinases with bound ATP or other inhibitors. plos.org To obtain such a structure, one would typically co-crystallize the target protein with FSBA or soak a pre-formed protein crystal in a solution containing the compound.

A successfully determined crystal structure would provide unparalleled insight, revealing:

The precise binding mode of FSBA within the nucleotide-binding pocket.

The specific amino acid residues that form hydrogen bonds, salt bridges, or hydrophobic interactions with the adenosine (B11128), ribose, and sulfonylbenzoyl moieties of the molecule.

The identity of the specific residue (e.g., lysine (B10760008), tyrosine, or cysteine) that has been covalently modified by the sulfonyl fluoride (B91410) group. nih.govnih.gov

Any conformational changes in the protein that occur upon binding, such as the movement of flexible loops or the reorientation of entire domains.

In practice, structural information from crystallography is often used in conjunction with other techniques. For instance, researchers have used existing crystal structures of enzymes like p-hydroxybenzoate hydroxylase to perform model-building studies, using computer graphics to dock FSBA into the active site and predict how it might bind in an extended conformation to react with a specific tyrosine residue. nih.gov

Fluorescence Spectroscopy for Proximity Sensing and Binding Characterization

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions by monitoring changes in the fluorescence properties of a molecule or a system. horiba.comwikipedia.org In the context of 5'-SBzA, which is an analog of adenosine, fluorescence-based methods can provide valuable insights into its binding to target proteins. Although adenosine itself is nearly non-fluorescent, synthetic analogs incorporating fluorescent moieties can serve as powerful probes. nih.gov

The core principle involves using a beam of light to excite electrons in fluorescent molecules (fluorophores), which then emit light at a longer wavelength. wikipedia.org This emitted light is measured to identify and quantify changes in the molecule's environment. horiba.com For instance, the binding of a fluorescently labeled adenosine analog to a protein can lead to changes in fluorescence intensity, emission wavelength, or polarization (anisotropy), providing data on binding affinity, kinetics, and conformational changes. nih.govunito.it

One common strategy is to use fluorescent adenosine derivatives, such as those modified with a methylanthraniloyl (mant) group. nih.gov When such a derivative binds to a protein, Förster Resonance Energy Transfer (FRET) can occur if there are suitable amino acid residues (like tryptophan) in the binding pocket, leading to a detectable change in the fluorescence signal. nih.gov This allows for the direct measurement of dissociation constants (Kd). nih.gov

Alternatively, intrinsic protein fluorescence, primarily from tryptophan residues, can be monitored. unito.itmdpi.com The binding of a ligand like 5'-SBzA into a tryptophan-containing active site can quench or enhance the intrinsic fluorescence of the protein, a phenomenon that can be used to quantify the binding interaction. mdpi.com This method is advantageous as it does not require modification of the ligand. mdpi.com

The sensitivity of fluorescence spectroscopy makes it ideal for proximity sensing. mdpi.com For example, changes in the fluorescence of a probe incorporated into a nucleic acid or protein can signal binding events occurring at or near the modification site. nih.gov While adenosine analogs like 2-(3-phenylpropyl)adenosine (A-3CPh) and 2-(4-phenylbutyl)adenosine (A-4CPh) have low quantum yields as monomers, their fluorescence is significantly enhanced upon incorporation into RNA, making them useful for probing local structural changes. nih.gov

Table 1: Illustrative Fluorescence Properties of Adenosine Analogs This table presents hypothetical data for 5'-SBzA based on findings for other adenosine analogs to illustrate the principles of fluorescence spectroscopy in binding analysis.

| Compound | Method | Parameter Measured | Finding | Reference |

|---|---|---|---|---|

| 5'-SBzA (hypothetical) | Intrinsic Protein Fluorescence Quenching | Dissociation Constant (Kd) | Binding to Target Protein X quenches tryptophan fluorescence, indicating a Kd in the micromolar range. | mdpi.com |

| 5'-SBzA-Fluorophore Conjugate (hypothetical) | FRET | Binding Affinity | Upon binding, energy transfer is observed between the conjugate and a tryptophan residue in the active site, allowing for affinity measurement. | nih.gov |

| Mant-ADP | Stopped-flow fluorescence spectroscopy | Dissociation Constant (Kd) | The dissociation constant for mant-ADP binding to protein kinase A is identical to that of natural ADP. nih.gov | nih.gov |

Computational Approaches in Mechanistic Elucidation and Analog Design

Computational methods are indispensable tools in modern drug discovery and molecular biology, providing detailed insights that complement experimental data. arxiv.org For 5'-SBzA, these approaches can be used to predict its binding mode, understand the dynamics of its interaction with target molecules, and screen for new, potentially more effective derivatives.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used in virtual screening to identify potential drug candidates from large compound libraries. nih.govnih.gov The process involves placing the ligand in various conformations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. researchgate.net

For 5'-SBzA, molecular docking can be employed to understand its binding mode within the active site of a target enzyme, such as an ATPase or kinase, for which it is known to be a reactive analog. mdpi.comsigmaaldrich.com The docking simulation would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between 5'-SBzA and the amino acid residues of the binding pocket. scirp.orgebi.ac.uk Programs like AutoDock and MOE (Molecular Operating Environment) are commonly used for these studies. nih.govscirp.org

The insights gained from molecular docking can guide the design of new inhibitors. For example, by identifying the specific interactions that contribute most to binding affinity, medicinal chemists can design analogs of 5'-SBzA that enhance these interactions, potentially leading to increased potency and selectivity. mdpi.com

Table 2: Key Interactions Predicted by Molecular Docking for Adenosine Analogs This table illustrates the types of interactions that could be identified for 5'-SBzA through molecular docking, based on studies of similar compounds.

| Ligand | Target Protein | Key Interacting Residues (Hypothetical for 5'-SBzA) | Type of Interaction | Reference |

|---|---|---|---|---|

| 5'-SBzA | Ecto-5'-nucleotidase (CD73) | Asp, His, Tyr | Hydrogen Bonding, Pi-stacking | mdpi.com |

| 5'-SBzA | Adenosine A2A Receptor | Phe, Ile, Asn | Hydrophobic Interactions, Hydrogen Bonding | diva-portal.org |

| Istradefylline | Adenosine A2A Receptor | Not specified | Not specified | phcogj.com |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and flexibility of proteins and ligands over time. arxiv.org These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. nih.gov

In the study of 5'-SBzA, MD simulations can be used to refine the static binding poses obtained from molecular docking. nih.gov By simulating the 5'-SBzA-protein complex in a realistic environment (e.g., solvated in water), researchers can assess the stability of the predicted binding mode and observe any conformational changes in the protein or ligand upon binding. nih.govmdpi.com

MD simulations are also crucial for understanding the thermodynamics and kinetics of binding. nih.gov Advanced techniques like metadynamics can be used to simulate the entire binding or unbinding process, providing insights into the transition states and energy barriers that govern the association and dissociation rates of the ligand. nih.gov This information is particularly valuable for understanding the residence time of a drug on its target, a key parameter for in vivo efficacy. frontiersin.org For instance, simulations can reveal the role of water molecules in the binding pocket, which can significantly impact the enthalpic and entropic contributions to the binding free energy. nih.gov

Virtual Screening for Identification of Novel Analogs and Molecular Targets

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method is significantly faster and more cost-effective than experimental high-throughput screening. researchgate.net There are two main types: structure-based virtual screening (SBVS), which relies on docking, and ligand-based virtual screening (LBVS), which uses the principle that structurally similar molecules are likely to have similar biological activities. mdpi.com

To discover novel analogs of 5'-SBzA, a virtual screening campaign could be initiated. In an SBVS approach, a library of millions of compounds would be docked into the known or modeled three-dimensional structure of a target protein. researchgate.net The top-scoring compounds would then be selected for experimental testing. nih.gov

Alternatively, LBVS could be used, where the structure of 5'-SBzA serves as a template to search for compounds with similar chemical features (pharmacophores). mdpi.com This approach is useful when the three-dimensional structure of the target is unknown. d-nb.info

Virtual screening can also be employed to identify new molecular targets for 5'-SBzA. By docking 5'-SBzA against a panel of different protein structures, it may be possible to identify previously unknown off-target interactions or entirely new therapeutic targets for this compound and its derivatives.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(3-phenylpropyl)adenosine |

| 2-(4-phenylbutyl)adenosine |

| Adenosine |

| Adenosine monophosphate |

| Istradefylline |

| Mant-ADP |

| Streptomycin |

| Tryptophan |

Theoretical Implications and Future Research Trajectories in Sulfonylbenzoyl Adenosine Chemistry

Conceptual Advancement in Affinity Probe Design and Mechanism-Based Inhibitors

5'-(Sulfonylbenzoyl)adenosine and its analogs mark a significant conceptual step forward in the creation of sophisticated chemical tools for biochemistry and pharmacology. researchgate.net These molecules are a cornerstone of photoaffinity labeling, a technique used to identify and map the binding sites of ligands on biological macromolecules like proteins. nih.govnih.gov The compound's design masterfully combines two key features: an adenosine (B11128) moiety, which serves as a recognition element for the vast number of proteins that bind adenosine or its triphosphate form (ATP), and a sulfonylbenzoyl group, which acts as a photoactivatable agent for creating permanent covalent bonds. biologiachile.cl

The power of these probes lies in the benzophenone (B1666685) group. iu.edu When exposed to ultraviolet (UV) light, typically at a wavelength of 350-360 nm, the benzophenone component becomes chemically excited. mdpi.comresearchgate.net This excited state is highly reactive and can abstract a hydrogen atom from a nearby amino acid residue within the protein's binding pocket, resulting in the formation of a stable, covalent bond. nih.goviu.edu This irreversible linkage allows researchers to permanently "tag" and subsequently identify the protein and the precise location of the interaction. nih.gov

These compounds also function as mechanism-based inhibitors. By covalently modifying an enzyme's active site, they can trap the enzyme and provide a snapshot of its functional state, offering deep insights into its catalytic mechanism. sigmaaldrich.comnovusbio.com The fluorosulfonylbenzoyl derivative, 5′-(4-Fluorosulfonylbenzoyl)adenosine (FSBA), is a well-known example used to covalently modify nucleotide-binding sites in numerous enzymes, including kinases and ATPases. sigmaaldrich.comnovusbio.comnih.gov The design is versatile; modifications to the adenosine or benzoyl parts of the molecule can introduce reporter groups like fluorescent dyes or isotopes, or can be used to fine-tune the probe's specificity for different protein targets. nih.govmdpi.com

Rational Design Strategies for Targeted Molecular Modulators based on Structural Insights

The development of new, highly specific molecular modulators based on the this compound framework is increasingly driven by rational design strategies. nih.govwikipedia.org This approach leverages detailed three-dimensional structural information of the target protein, which can be obtained through techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdrugdiscoverynews.com Having a high-resolution structure of a target protein, ideally in complex with a ligand, provides a blueprint for designing novel molecules with improved potency and selectivity. nih.govnih.gov

Computational methods are central to this process. ejmo.org Molecular docking, for instance, allows scientists to simulate how different analogs of this compound might fit into a protein's binding site. ejmo.orgnih.gov These simulations can predict the binding affinity and identify key interactions, helping to prioritize which new compounds should be synthesized and tested in the lab. washington.edu This structure-based approach accelerates the discovery process and helps in the creation of modulators that are highly targeted to a specific protein, minimizing the potential for off-target effects. nih.gov

This strategy has proven effective in the development of ligands for G protein-coupled receptors (GPCRs), such as the adenosine receptors. nih.govnih.govresearchgate.net For example, after the crystal structure of the A2A adenosine receptor was determined, it became a template for designing new agonists and antagonists with tailored properties. researchgate.netacs.org By understanding the specific amino acid contacts within the receptor's binding pocket, researchers can rationally modify the adenosine scaffold to enhance its interaction with one receptor subtype over others, a crucial factor for therapeutic potential. nih.govacs.org

Exploration of Unidentified Biochemical Targets and Pathways for Adenosine Analogs

Adenosine is a ubiquitous signaling molecule, and while many of its protein targets are known, a significant number likely remain undiscovered. biorxiv.orgsdbonline.org Adenosine analogs like this compound are powerful exploratory tools for identifying these unknown targets and mapping new biochemical pathways. biorxiv.orgresearchgate.net The adenosine salvage pathway, for example, involves multiple enzymes like adenosine kinase (ADK) and adenosine deaminase (ADA) that process adenosine and its analogs. biorxiv.orgresearchgate.netebi.ac.uk Understanding how these pathways metabolize different adenosine derivatives is crucial for predicting their cellular effects and identifying their ultimate protein targets. biorxiv.org

Photoaffinity probes are particularly well-suited for "unbiased" target discovery campaigns in complex biological samples like cell lysates. researchgate.net In this approach, a probe such as a this compound derivative is incubated with the lysate, and UV irradiation is used to covalently link the probe to any protein that binds it. nih.govmdpi.com These tagged proteins can then be isolated and identified using advanced proteomic techniques, primarily mass spectrometry. nih.govnih.gov

This method has the potential to reveal novel adenosine-binding proteins that could be new therapeutic targets for a range of diseases. researchgate.net For instance, identifying a previously unknown protein involved in cancer cell metabolism that binds an adenosine analog could spur the development of a new class of anticancer drugs. researchgate.net The overarching goal is to build a comprehensive map of the "adenosine interactome," which would provide a deeper understanding of the broad regulatory roles of adenosine in both healthy and diseased states. plos.org

Innovations in Methodologies for Studying Nucleotide Analog-Protein Interactions

The field of chemical biology is continually developing innovative methods to study the complex interactions between nucleotide analogs and their protein targets. epigentek.com While photoaffinity labeling (PAL) is a foundational technique, recent advancements have greatly increased its power and versatility. nih.govnih.gov

A significant innovation is the development of "clickable" photoaffinity probes. mdpi.com These probes are designed with a small, bioorthogonal handle, such as an alkyne group. mdpi.comnih.gov After the probe has been covalently cross-linked to its target protein by UV light, a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) carrying a complementary azide (B81097) group can be attached via a highly efficient and specific "click chemistry" reaction. mdpi.comnih.gov This two-step process offers lower background noise and greater flexibility than using probes that come pre-attached with a bulky reporter tag. mdpi.com

Mass spectrometry (MS) has also seen transformative advances. nih.gov Modern high-resolution MS can not only identify a protein that has been labeled by a probe but can also pinpoint the exact amino acid that was modified. nih.govnih.gov This precise mapping of the binding site is critical for understanding the interaction at a molecular level. nih.gov

Furthermore, other biophysical techniques are often used in conjunction with PAL to provide a more complete picture. mdpi.com Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics, complementing the structural information gained from PAL. mdpi.com The integration of these advanced chemical probes, cutting-edge proteomics, and sophisticated biophysical methods provides a robust toolkit for dissecting the intricate world of nucleotide-protein interactions. arrakistx.comnih.gov

Table of Identified Proteins

The following table lists examples of proteins and protein classes that have been successfully targeted or identified using sulfonylbenzoyl adenosine analogs or related affinity labeling techniques.

| Identified Protein/Target Class | Function | Methodological Context |

| ATP-diphosphohydrolase (Apyrase) | Nucleotide hydrolysis | An ecto-enzyme on the surface of Taenia crassiceps cysticerci, inhibited by FSBA, indicating its active site is externally oriented. nih.gov |

| Kinases, ATPases | Phosphate (B84403) transfer, energy metabolism | FSBA is widely used as a covalent modifier of nucleotide-binding domains in these broad enzyme classes. sigmaaldrich.comnovusbio.com |

| γ-Secretase | Intramembrane proteolysis | Benzophenone-based photoaffinity probes were used to label and identify this enzyme complex, which is implicated in Alzheimer's disease. mdpi.com |

| Adenosine Receptors (A1, A2A) | G protein-coupled signaling | Covalent and clickable probes have been designed based on receptor structures to label and study these GPCRs. researchgate.netnih.gov |

| FoF1-ATP synthase | ATP synthesis | Identified as a target in T. brucei using a bi-functional photo-affinity probe in a "pulse-chase" experiment. plos.org |

Q & A

Basic Research Questions

Q. What are the key structural features of 5'-(Sulfonylbenzoyl)adenosine, and how do they influence its biochemical reactivity?

- The compound contains a sulfonylbenzoyl group attached to the 5'-OH of adenosine, which introduces strong electron-withdrawing properties. This modification alters adenosine's hydrogen-bonding capacity and increases electrophilicity at the sulfonyl group, making it reactive toward nucleophiles (e.g., lysine residues in enzymes). Structural analogs like 5'-(4-fluorosulfonylbenzoyl)guanosine (FSBG) have been used to map nucleotide-binding pockets via covalent labeling .

Q. What are the standard synthetic routes for preparing this compound derivatives?

- Synthesis typically involves coupling sulfonylbenzoyl chloride with adenosine under anhydrous conditions. Critical steps include:

- Protection of adenosine's hydroxyl groups (e.g., using trimethylsilyl or tert-butyldimethylsilyl groups).

- Nucleophilic substitution at the 5'-OH position in dimethylformamide (DMF) or tetrahydrofuran (THF).

- Deprotection using tetrabutylammonium fluoride (TBAF).

Purity is validated via HPLC and NMR spectroscopy, with intermediates monitored for regioselectivity .

Q. How can researchers detect and quantify this compound in enzymatic assays?

- Mass spectrometry (MS): The sulfonylbenzoyl group provides a stable tag for detecting covalent adducts. For example, FSBG forms a sulfonylbenzoyl-enzyme complex detectable via LC-MS/MS .

- Fluorescence/UV-Vis: Derivatives with fluorophores (e.g., dansyl or coumarin) enable real-time monitoring of binding kinetics. Absorbance at 260 nm (adenine moiety) is used for quantification .

Advanced Research Questions

Q. How can this compound be used to design nucleotide-binding assays for studying RNA-dependent RNA polymerases (RdRPs)?

- The compound acts as a mechanistic probe in nucleotidylation assays. For example:

- Step 1: Incubate RdRPs with this compound and GTP analogs.

- Step 2: Quench reactions with EDTA to halt catalysis.

- Step 3: Identify covalent adducts via tryptic digestion and MS/MS, pinpointing active-site residues (e.g., lysine or histidine).

This approach revealed the NiRAN domain's role in SARS-CoV-2 RNA capping .

Q. How should researchers resolve contradictions in data from this compound-based enzyme inhibition studies?

- Case Example: Discrepancies in IC50 values may arise from:

- Non-specific binding: Validate via competitive assays with unmodified adenosine.

- Redox interference: Include reducing agents (e.g., DTT) to rule out sulfonyl group-mediated oxidation.

- Statistical validation: Use nonlinear regression (e.g., GraphPad Prism) to assess dose-response curves and outlier removal criteria .

Q. What experimental conditions affect the stability of this compound in aqueous buffers?

- Key factors:

Q. How can this compound derivatives improve specificity in kinase or methyltransferase studies?

- Targeted labeling: Replace adenosine's N6-position with bulky groups (e.g., succinyl or benzoyl) to reduce off-target binding. For example, N6-succinyl derivatives showed 10-fold higher specificity for AMP-activated protein kinase (AMPK) compared to wild-type adenosine .

- Kinetic analysis: Use stopped-flow spectroscopy to measure binding constants (kon/koff) and compare with non-sulfonylated analogs .

Q. What strategies optimize the use of this compound in cryo-EM or X-ray crystallography workflows?

- Crystallization additives: Include 10% glycerol or polyethylene glycol (PEG 3350) to stabilize sulfonyl-enzyme complexes.

- Cryo-protection: Soak crystals in 25% ethylene glycol before flash-freezing.

- Data collection: Use synchrotron radiation (λ = 1.0 Å) to enhance resolution of sulfonyl group electron density .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.